2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide (molecular formula: C₂₈H₃₂N₆O₅, molecular weight: 532.6 g/mol) is a pyrimidine-based acetamide derivative. Its structure features:
- A 6-methyl-substituted pyrimidine core with a 4-phenylpiperazin-1-yl group at position 2.
- An ether-linked acetamide moiety at position 4 of the pyrimidine, terminating in a 3,4,5-trimethoxyphenyl group.
This compound’s design combines structural motifs associated with bioactivity: the arylpiperazine group is frequently utilized in central nervous system (CNS) drug design , while the trimethoxyphenyl group is observed in anticancer agents targeting tubulin polymerization .
Properties
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-18-14-24(29-26(27-18)31-12-10-30(11-13-31)20-8-6-5-7-9-20)36-17-23(32)28-19-15-21(33-2)25(35-4)22(16-19)34-3/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAQGSUVROOERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-phenylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the pyrimidine-piperazine intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as a ligand in receptor binding studies. The piperazine moiety is known to interact with various neurotransmitter receptors, making it a candidate for neurological research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible activity as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine moiety is known to bind to neurotransmitter receptors, potentially modulating their activity. The trimethoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Comparison with Similar Compounds
Key Observations:
Pyrimidine Substitutions: The target compound and CAS 1251579-95-9 share the 4-phenylpiperazin-1-yl group, which may enhance receptor-binding affinity compared to simpler piperidine derivatives (e.g., –6) . The 6-methyl group is conserved across all analogs, suggesting its role in steric stabilization or metabolic resistance.
Aryl Substituent Variations :
- The target’s 3,4,5-trimethoxyphenyl group is bulkier and more electron-rich than the halogenated or trifluoromethyl-substituted aryl groups in analogs. This could enhance interactions with hydrophobic binding pockets (e.g., in tubulin or kinase targets) but may reduce solubility .
- Fluorinated or chlorinated aryl groups (e.g., –6, CAS 1251579-95-9) increase lipophilicity and metabolic stability but may limit water solubility .
Molecular Weight and Drug-Likeness :
- The target compound (532.6 g/mol) exceeds typical thresholds for oral bioavailability (≤500 g/mol), unlike its lower-molecular-weight analogs (372.4–451.9 g/mol). This may restrict its pharmacokinetic profile unless formulated for parenteral delivery.
Biological Activity
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential pharmacological properties, particularly in neuropharmacology and anticonvulsant activity. This article aims to provide a comprehensive overview of its biological activities, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Structural Characteristics
This compound features several distinctive structural elements:
- Pyrimidine Ring : Imparts unique electronic properties and potential interactions with biological targets.
- Piperazine Moiety : Known for its role in enhancing the pharmacological profile of compounds, particularly in neuroactive agents.
- Trimethoxyphenyl Group : Contributes to lipophilicity and may influence the compound's ability to cross the blood-brain barrier.
Biological Activity Overview
Preliminary studies suggest that derivatives containing piperazine and pyrimidine structures exhibit significant biological activities, particularly anticonvulsant effects. The compound's design allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticonvulsant Activity
Research has demonstrated that compounds similar to 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide show promise as anticonvulsants. For instance:
- A study evaluated several N-phenyl derivatives for their efficacy in animal models of epilepsy, revealing that certain derivatives exhibited significant protection against seizures induced by maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg .
Synthesis and Evaluation
A notable study synthesized a series of N-phenyl derivatives based on the structure of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide . The results indicated:
- Efficacy in MES Tests : Compounds demonstrated varying degrees of anticonvulsant activity depending on their lipophilicity and structural modifications. For example, more lipophilic compounds showed delayed but prolonged action against seizures .
| Compound ID | Dose (mg/kg) | Time Point | Efficacy |
|---|---|---|---|
| 19 | 100 | 0.5 h | High |
| 14 | 100 | 4 h | Moderate |
| 24 | 100 | 0.5 h | Moderate |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of specific functional groups significantly affects the biological activity of the compounds:
- Pyrrolidine Core : Essential for anticonvulsant activity.
- Piperazine Variants : Substituting different piperazine moieties influenced both potency and selectivity.
- Lipophilicity : Higher clog P values correlated with increased duration of action but delayed onset in seizure protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
